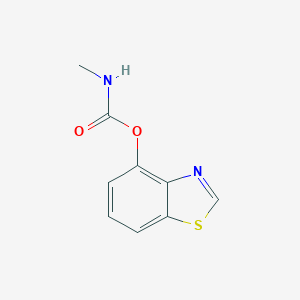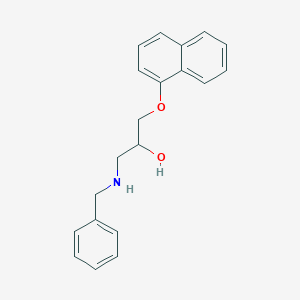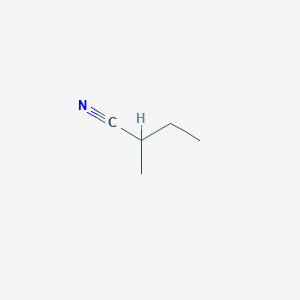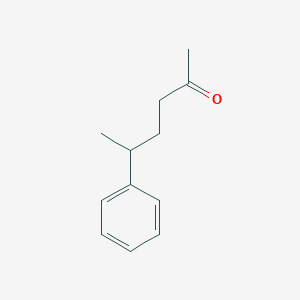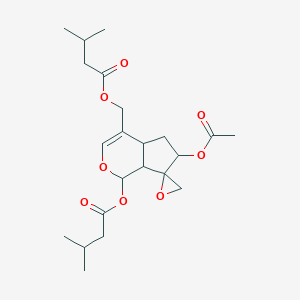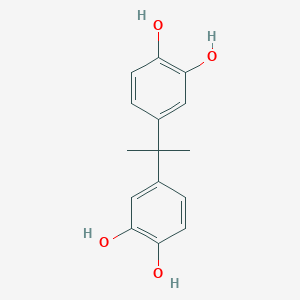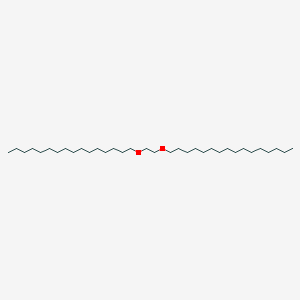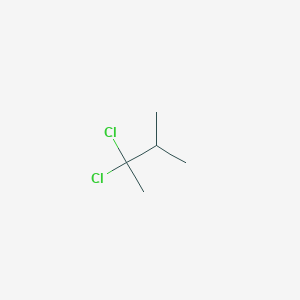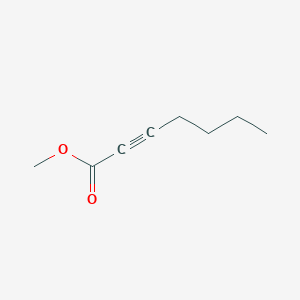
Veralkamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Veralkamine is a natural product that has been isolated from the marine sponge Verongula rigida. It has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antifungal properties. The compound has attracted considerable attention from the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of Veralkamine is not fully understood. However, it is believed to work through the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Veralkamine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化和生理效应
Veralkamine has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Veralkamine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins. Furthermore, Veralkamine has been found to induce apoptosis in cancer cells by activating caspase enzymes.
实验室实验的优点和局限性
One of the advantages of Veralkamine is its potential therapeutic applications. The compound has been found to exhibit various biological activities and has the potential to be developed into a drug. However, the low yield of the compound from natural sources and the complexity of its synthesis are limitations that need to be overcome. Furthermore, the mechanism of action of Veralkamine is not fully understood, which limits its potential applications.
未来方向
There are several future directions for the study of Veralkamine. Further research is needed to understand the mechanism of action of the compound. This will enable the development of more effective drugs based on Veralkamine. Furthermore, research is needed to optimize the synthesis of the compound and increase its yield. The potential applications of Veralkamine in the treatment of various diseases need to be explored further. Finally, the safety and toxicity of the compound need to be evaluated to ensure its suitability for use as a drug.
Conclusion:
Veralkamine is a natural product that has attracted considerable attention from the scientific community due to its potential therapeutic applications. The compound has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antifungal properties. Veralkamine has been extensively studied, and its mechanism of action is believed to work through the inhibition of various enzymes and signaling pathways. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
合成方法
Veralkamine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and semi-synthesis. The most commonly used method is the extraction of the compound from the marine sponge Verongula rigida. However, the yield of the compound is low, and the process is time-consuming. Chemical synthesis and semi-synthesis are alternative methods that have been developed to overcome these limitations.
科学研究应用
Veralkamine has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Furthermore, Veralkamine has antifungal properties and has been found to inhibit the growth of various fungi.
属性
CAS 编号 |
17155-31-6 |
|---|---|
产品名称 |
Veralkamine |
分子式 |
C27H43NO2 |
分子量 |
413.6 g/mol |
IUPAC 名称 |
(3S,8R,9S,10R,14S,16S,17S)-10,17-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H43NO2/c1-16-5-10-24(28-15-16)17(2)27(4)23-9-8-22-20(21(23)14-25(27)30)7-6-18-13-19(29)11-12-26(18,22)3/h6,9,16-17,19-22,24-25,28-30H,5,7-8,10-15H2,1-4H3/t16-,17+,19-,20-,21-,22-,24-,25-,26-,27-/m0/s1 |
InChI 键 |
DMLNDBOUFBIGIL-YEJULBKSSA-N |
手性 SMILES |
C[C@H]1CC[C@H](NC1)[C@@H](C)[C@@]2([C@H](C[C@@H]3C2=CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)O)C |
SMILES |
CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C |
规范 SMILES |
CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



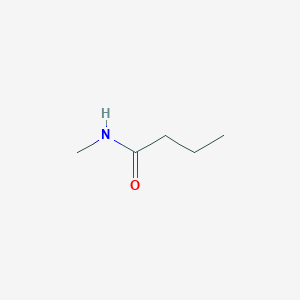
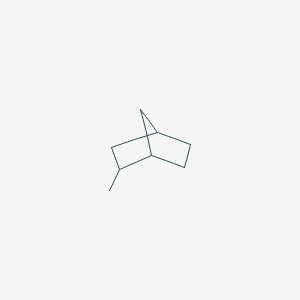
![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
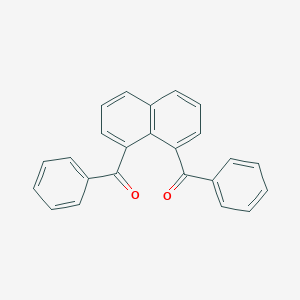
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
